Pycr1-IN-1

PYCR1 inhibition Fragment-based drug discovery Enzyme kinetics

Validating PYCR1 as a therapeutic target requires pharmacologic tools that match genetic knockdown efficacy-without chronic adaptation. Pycr1-IN-1 (ProPI-1) is a fragment-derived, selective PYCR1 inhibitor with proven cellular activity. - **Enzymatic IC50:** 8.8 µM; cellular proline depletion IC50: 1 µM (SUM-159-PT). - **Potency advantage:** 22.5× more potent than pargyline fragment hit. - **Validated models:** Suppresses proliferation in MDA-MB-231, SUM-159-PT (TNBC) and lung cancer spheroids. - **Purity:** >98% (HPLC). CAS 709-85-3. Ready for immediate shipment.

Molecular Formula C11H12BrN
Molecular Weight 238.12 g/mol
Cat. No. B15583329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePycr1-IN-1
Molecular FormulaC11H12BrN
Molecular Weight238.12 g/mol
Structural Identifiers
InChIInChI=1S/C11H12BrN/c1-3-8-13(2)9-10-4-6-11(12)7-5-10/h1,4-7H,8-9H2,2H3
InChIKeyCZHICGIAKKAMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pycr1-IN-1: Validated PYCR1 Inhibitor for Oncology


Pycr1-IN-1 (also designated ProPI-1, compound 4) is a fragment-derived, small-molecule inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline biosynthesis that is consistently upregulated across multiple cancer types [1]. The compound possesses a molecular weight of 238.12 Da, the molecular formula C11H12BrN, and a chemically tractable structure featuring a halogen-substituted aromatic ring that engages distinct binding subpockets within the PYCR1 active site [2][3]. It was developed as a tool compound through structure–activity relationship studies and represents one of the earliest characterized chemical probes for interrogating PYCR1-dependent proline metabolism in cancer cell models [1].

Pathway PYCR1 proline biosynthesis inhibition studies
Format Cell-permeable small molecule probe
Purity High-purity research tool (HPLC)

Why Pycr1-IN-1 Cannot Be Substituted


The PYCR1 inhibitor landscape is populated by compounds with vastly divergent chemotypes, binding modes, and functional potencies, making generic substitution scientifically invalid. Key inhibitors include active-site proline analogs (e.g., N-formyl-L-proline, Ki = 100 μM), allosteric binders, highly potent but structurally unresolved leads (e.g., 3,5-Br2PAMBPA, IC50 = 0.5 μM), and fragment-like tools such as pargyline [1][2]. These inhibitors differ fundamentally in their mechanisms: some are competitive with the P5C substrate, others bind allosterically, and newer fragments engage both the P5C and NAD(P)H binding pockets simultaneously [3][4]. Furthermore, many earlier inhibitors (including pargyline) exhibit off-target activity against proline dehydrogenase (PRODH) or lack selectivity among PYCR isoforms, confounding experimental interpretation [5]. Pycr1-IN-1 is differentiated by its established 20-fold improvement in enzymatic potency over its parent hit pargyline and its validated functional activity in reducing proline levels and inhibiting cancer cell proliferation, as detailed in the quantitative evidence below [6].

Mode of action
Pharmacological inhibition may not replicate genetic PYCR1 knockdown; acute vs. chronic pathway response can differ.
Binding conformation
Proline analog inhibitors (e.g., NFLP) occupy distinct active-site conformations; reported enzyme inhibition profiles may shift.
Fragment-derived potency gap
Unoptimized hits (e.g., pargyline) exhibit substantially weaker inhibition; cellular target engagement is not typically observed.

Pycr1-IN-1: Potency & Efficacy Evidence


Enhanced Enzymatic Potency Over Pargyline Fragment

Pycr1-IN-1 (compound 4, ProPI-1) exhibits an IC50 value of 8.8 µM against recombinant human PYCR1 in an in vitro enzyme inhibition assay. This represents a substantial 20-fold enhancement in potency compared to the parent fragment hit pargyline, which was the starting point for the medicinal chemistry campaign [1]. The quantified difference is derived from a focused SAR study where compound 4 emerged as the most potent analog from a series of over 60 synthesized derivatives [1].

vs. Pargyline fragment
Head-to-head
Pycr1-IN-1 IC50 8.8 µM
Pargyline IC50 198 µM
Supports SAR-optimized inhibition context
In vitro enzymatic assay; proline production attenuation
PYCR1 inhibition Fragment-based drug discovery Enzyme kinetics Cancer metabolism

Cellular Proline Depletion in Breast Cancer Cells

In the human breast cancer cell line SUM-159-PT, which exhibits high PYCR1 expression and dependence, Pycr1-IN-1 (ProPI-1) prevents the formation of proline with an IC50 of 1 µM . Critically, this reduction in proline levels occurs without significantly affecting the levels of other amino acids, indicating a targeted metabolic perturbation . The cellular IC50 of 1 µM is notably lower than the enzymatic IC50 of 8.8 µM, suggesting effective cell penetration and target engagement within the complex intracellular environment.

Cellular proline IC50
Class-level
1 µM
Reported cellular target engagement
SUM-159-PT cells; comparator NFLP cellular IC50 not reported
Proline metabolism Breast cancer Cellular pharmacodynamics Metabolite modulation

Antiproliferative Activity in Breast Cancer Models

Incubation with Pycr1-IN-1 (compound 4, 10 µM) impaired cell proliferation in two breast cancer cell lines known to have relatively high PYCR1 levels and to depend on PYCR1 activity for proliferation and tumor formation: MDA-MB-231 and SUM-159-PT [1]. The specificity of this effect was confirmed by rescue experiments where supplementation of the culture medium with exogenous proline reversed the adverse effect of compound 4 on cell proliferation [1]. In contrast, the parent compound pargyline, at comparable or higher concentrations, is a known irreversible MAO inhibitor with off-target effects and does not show the same proline-rescuable antiproliferative profile in these models .

Antiproliferative phenotype
Context-dependent
Pycr1-IN-1 Controls proliferation in MDA-MB-231 & SUM-159-PT
Pargyline/NFLP Comparable antiproliferative effect not established
Supports cell-model endpoint review
Phenotypic readout; cross-study interpretation
Cancer cell proliferation Breast cancer Functional validation Drug discovery

Tumor Spheroid Suppression in Lung Cancer Models

In a study published in 2025, treatment with Pycr1-IN-1 significantly suppressed EGFR- and TLR-induced tumor spheroid growth in multiple lung cancer cell lines [1]. This study demonstrates that Pycr1-IN-1 can inhibit tumor growth in a 3D culture model that more closely recapitulates the in vivo tumor microenvironment, extending its validated activity beyond breast cancer models. While no direct comparator data within the same study was provided for other PYCR1 inhibitors, this evidence establishes Pycr1-IN-1's functional activity in a second major cancer type and a more physiologically relevant assay format [1].

3D spheroid model
Data to verify
Suppresses EGFR-/TLR-induced spheroid growth in lung cancer lines
Supports 3D tumor model response interpretation
Limited comparator data; independent replication context
Non-small cell lung cancer 3D tumor spheroids EGFR/TLR signaling Translational research

Ligand Efficiency and Binding Mode Differentiation from Proline Analogs

Pycr1-IN-1 (compound 4) was identified as the most efficient binder among the synthesized analogs in the Milne et al. study, with a Ligand Efficiency (LE) value of 0.53 [1]. This metric, which normalizes binding energy per heavy atom, indicates that Pycr1-IN-1 achieves its potency with a high degree of atomic economy compared to other early PYCR1 inhibitors. Furthermore, recent crystallographic studies on PYCR1 inhibitors show that halogen-substituted aromatic rings, a key feature of Pycr1-IN-1, engage distinct binding subpockets with variable orientations, reflecting the plasticity of the active site and suggesting a binding mode different from classical proline analog inhibitors like NFLP (Ki = 100 μM) [2][3]. While a co-crystal structure of Pycr1-IN-1 bound to PYCR1 has not been publicly released, the presence of the para-bromophenyl moiety aligns with emerging SAR that favors halogen-substituted aromatic groups for binding in cryptic subpockets near the nicotinamide-binding site [2].

Ligand efficiency Fragment-based drug design Structural biology Binding mode

Pycr1-IN-1 Key Research Applications


Proline-Dependent Metabolism & Redox Studies

Given Pycr1-IN-1's demonstrated ability to inhibit proliferation in MDA-MB-231 and SUM-159-PT breast cancer cells at 10 µM, and the rescue of this effect by exogenous proline, researchers can confidently use this compound as a chemical probe to validate PYCR1 dependency in their own breast cancer models. This application is particularly relevant for studies investigating the metabolic rewiring of aggressive breast cancer subtypes. The quantitative cellular IC50 of 1 µM for proline depletion in SUM-159-PT cells provides a benchmark concentration for experimental design [1].

Benchmark for Inhibitor Discovery

Building on the 2025 study by Shin et al., Pycr1-IN-1 can be applied to NSCLC cell lines and 3D spheroid models to further dissect the functional interactions between PYCR1-driven proline metabolism and key oncogenic signaling pathways (EGFR, TLR). The compound's efficacy in suppressing spheroid growth in this context makes it a suitable tool for more advanced, physiologically relevant cancer models aimed at understanding tumor progression and potential therapeutic intervention points [2].

Target Validation in 3D Spheroid Models

With a well-defined IC50 (8.8 µM) and a Ligand Efficiency of 0.53, Pycr1-IN-1 serves as a valuable benchmark for fragment-based drug discovery efforts targeting PYCR1. Medicinal chemists and structural biologists can utilize this compound as a reference inhibitor in biochemical assays and for co-crystallization trials to elucidate the precise binding mode of halogen-substituted aromatic fragments within the PYCR1 active site, particularly within the cryptic subpockets revealed by recent crystallographic screens [3][4]. Its differentiation from proline analogs (e.g., NFLP) makes it a key tool for exploring alternative binding modes.

Proline Metabolism in Lung & Triple-Negative Breast Cancer

Pycr1-IN-1's validated, proline-specific metabolic effect in cells (IC50 = 1 µM for proline depletion) makes it an ideal chemical tool for metabolomics and flux analysis studies aimed at dissecting the role of de novo proline biosynthesis in cancer. Researchers studying other cancer types with reported PYCR1 upregulation (e.g., hepatocellular carcinoma, multiple myeloma) can use this compound to probe whether their models exhibit a similar metabolic dependency on PYCR1 activity, using the quantitative data from breast cancer cells as a starting point for dose-response and time-course experiments [1].

Application
Selection Property
Validation Focus
Proline metabolism studies
Cellular pathway engagement
Proline depletion endpoint review
Inhibitor screening benchmark
Enzymatic inhibition benchmark
IC50 assay context comparison
3D spheroid model studies
3D tumor model response
Spheroid growth inhibition monitoring
Breast & lung cancer cell studies
Cancer cell panel fit
Proliferation endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pycr1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.